5-Methoxyquinoline-8-carbonitrile

Epigenetics EZH2 inhibition Cancer therapeutics

5-Methoxyquinoline-8-carbonitrile (CAS 936345-79-8) is a heterocyclic building block belonging to the quinoline-8-carbonitrile class, characterized by a methoxy substituent at the 5-position and a cyano group at the 8-position of the quinoline ring system. With a molecular formula of C₁₁H₈N₂O and a molecular weight of 184.19 g/mol, this compound represents a compact, functionalized scaffold suitable for medicinal chemistry optimization.

Molecular Formula C11H8N2O
Molecular Weight 184.19 g/mol
Cat. No. B12954312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxyquinoline-8-carbonitrile
Molecular FormulaC11H8N2O
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESCOC1=C2C=CC=NC2=C(C=C1)C#N
InChIInChI=1S/C11H8N2O/c1-14-10-5-4-8(7-12)11-9(10)3-2-6-13-11/h2-6H,1H3
InChIKeyVFFDRQXBQKWJMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxyquinoline-8-carbonitrile: Core Chemical Identity and Procurement Baseline


5-Methoxyquinoline-8-carbonitrile (CAS 936345-79-8) is a heterocyclic building block belonging to the quinoline-8-carbonitrile class, characterized by a methoxy substituent at the 5-position and a cyano group at the 8-position of the quinoline ring system [1]. With a molecular formula of C₁₁H₈N₂O and a molecular weight of 184.19 g/mol, this compound represents a compact, functionalized scaffold suitable for medicinal chemistry optimization [1]. Its computed XLogP3 of 2.1 and topological polar surface area of 45.9 Ų place it within favorable drug-like property space, making it a versatile intermediate for kinase inhibitor, epigenetic modulator, and targeted protein degradation programs [1].

Why Generic Quinoline Substitution Cannot Replace 5-Methoxyquinoline-8-carbonitrile in Research Workflows


Within the quinoline chemical space, the specific 5-methoxy, 8-carbonitrile substitution pattern is not readily interchangeable with regioisomeric variants or simpler quinoline analogs. Structure-activity relationship (SAR) studies on 5-methoxyquinoline derivatives have demonstrated that methoxy group position critically dictates target engagement: the 5-methoxy substitution confers approximately 3.6-fold higher EZH2 inhibitory potency compared to the 6-methoxy analog, while 7-methoxy and 8-methoxy variants exhibit near-complete loss of activity [1]. Simultaneously, the 8-carbonitrile group serves as both a pharmacophore element for androgen receptor degradation activity and a synthetic handle for further derivatization—a functional capability absent in non-nitrile-bearing quinoline scaffolds [2]. The dual presence of these substituents in a defined spatial arrangement means that generic quinoline intermediates (e.g., 5-methoxyquinoline, quinoline-8-carbonitrile, or 6-methoxyquinoline-3-carbonitrile) cannot recapitulate the combined electronic, steric, and reactivity profile of 5-methoxyquinoline-8-carbonitrile in downstream synthesis or biological screening cascades [1][2].

5-Methoxyquinoline-8-carbonitrile: Quantitative Differentiation Evidence for Scientific Procurement Decisions


EZH2 Inhibitory Potency: 5-Methoxy Substitution Confers ~3.6-Fold Advantage Over 6-Methoxy Analog

In a systematic SAR study of quinoline-based EZH2 inhibitors, the 5-methoxy substituted lead compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) demonstrated an IC₅₀ of 1.2 μM against EZH2 in an AlphaLISA assay, with functional activity confirmed by decreased global H3K27me3 levels in cells and anti-viability activity against MDA-MB-231 (IC₅₀ = 8.88 ± 0.35 μM) and HCT15 (IC₅₀ = 10.98 ± 0.63 μM) tumor cell lines [1]. Critically, replacement of the 5-methoxy with a 6-methoxy group resulted in approximately 3.6-fold reduction in EZH2 inhibitory potency, while 7-methoxy and 8-methoxy variants showed near-complete loss of enzyme inhibition [1]. This regioisomeric sensitivity establishes that the 5-methoxy pharmacophore present in 5-methoxyquinoline-8-carbonitrile is a critical determinant of target engagement that cannot be replicated by other methoxyquinoline isomers.

Epigenetics EZH2 inhibition Cancer therapeutics SAR

Androgen Receptor Degradation: Quinoline-8-carbonitrile Core as a Privileged Scaffold for PROTAC Development

The quinoline-8-carbonitrile scaffold has been identified as a core pharmacophore in a series of novel androgen receptor (AR) degraders. In patent US20210087171A1 (Accutar Biotechnology), compounds 3-13 and 3-29 bearing the quinoline-8-carbonitrile core demonstrated AR degradative activity in LNCaP cell lines at 24 hours post-administration, as measured by Western blot analysis [1]. The 8-carbonitrile group is structurally essential for this degradation activity, serving as a key element in the cereblon (CRBN) E3 ubiquitin ligase recruitment motif. 5-Methoxyquinoline-8-carbonitrile retains this critical 8-carbonitrile pharmacophore while incorporating the 5-methoxy substituent, which based on independent SAR studies enhances target binding affinity [2]. In contrast, quinoline derivatives lacking the 8-carbonitrile group (e.g., 5-methoxyquinoline, CAS 6931-19-7) are not represented in this AR degrader patent series, indicating that the carbonitrile is a prerequisite for this mechanism of action.

Targeted protein degradation Androgen receptor PROTAC Prostate cancer

Methoxy Position-Dependent Carbonic Anhydrase and Acetylcholinesterase Inhibition Profiles

A systematic evaluation of functionalized methoxy quinoline derivatives against human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE) revealed that methoxy substitution position is a decisive factor for enzyme inhibitory potency and selectivity [1]. In this study, compounds bearing methoxy groups at specific positions exhibited strong inhibitory effects: compounds 9, 12, and 17 were notably active against hCA I, while compounds 9, 12, 16, and 17 showed potent hCA II inhibition, and compounds 8 and 13 displayed robust AChE inhibition [1]. Molecular docking studies attributed these activity differences to methoxy group interactions within enzyme active sites across protein structures 2COP, 5E2M, and 6KM3 [1]. The 5-methoxy substitution present in 5-methoxyquinoline-8-carbonitrile represents a distinct interaction geometry compared to 6-methoxy, 7-methoxy, or 8-methoxy variants, as evidenced by the non-overlapping enzyme inhibition profiles observed across the methoxyquinoline series.

Carbonic anhydrase Acetylcholinesterase Enzyme inhibition Multi-target drug discovery

Computational Physicochemical Property Differentiation from Regioisomeric Quinoline Building Blocks

Computational property analysis using PubChem data reveals that 5-methoxyquinoline-8-carbonitrile (CID 59018185) possesses a calculated XLogP3 of 2.1 and a topological polar surface area (TPSA) of 45.9 Ų [1]. These values position the compound favorably within standard drug-likeness filters (e.g., Lipinski's Rule of Five, Veber's rules). While direct experimental property comparisons with all regioisomers are not available in the public domain, the unique combination of a moderately lipophilic methoxy group (position 5) and a polar nitrile group (position 8) creates a distinctive electronic distribution that differentiates it from isomers such as 5-methoxyquinoline-3-carbonitrile (CAS 2102410-21-7) or 8-methoxyquinoline-3-carbonitrile, where the nitrile position alters both the molecular dipole and hydrogen-bond acceptor geometry. The single rotatable bond count of 1 [1] further distinguishes this compound from more flexible quinoline derivatives, potentially contributing to reduced entropic penalty upon target binding.

Drug-likeness Physicochemical properties Regioisomer comparison Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 5-Methoxyquinoline-8-carbonitrile


EZH2-Targeted Anticancer Lead Optimization Programs

For medicinal chemistry teams developing next-generation EZH2 inhibitors, 5-methoxyquinoline-8-carbonitrile serves as a strategic starting scaffold. The 5-methoxy group has been SAR-validated to confer ~3.6-fold higher EZH2 inhibitory potency versus the 6-methoxy analog, and the 8-carbonitrile provides a synthetic handle for further elaboration [1]. Researchers can leverage this scaffold to explore substitutions at positions 2 and 4 of the quinoline ring—the same vectors exploited in the discovery of compound 5k (EZH2 IC₅₀ = 1.2 μM)—while maintaining the critical 5-methoxy pharmacophore. The low molecular weight (184.19 g/mol) provides ample room for fragment growth without exceeding lead-like property thresholds.

Androgen Receptor-Targeted PROTAC Development for Castration-Resistant Prostate Cancer

In targeted protein degradation programs, 5-methoxyquinoline-8-carbonitrile can be incorporated as the AR-binding warhead in PROTAC (Proteolysis-Targeting Chimera) constructs. The 8-carbonitrile group is a validated pharmacophore element in the Accutar Biotechnology AR degrader patent series, where quinoline-8-carbonitrile derivatives demonstrated AR degradation in LNCaP cells [2]. The 5-methoxy substituent may enhance AR binding affinity based on SAR trends observed in related quinoline series. The 8-carbonitrile also serves as a vector for linker attachment to CRBN or VHL E3 ligase ligands, enabling rational PROTAC design.

Multi-Target Neurological Disease Drug Discovery (CA/AChE Dual Inhibition)

For programs targeting both carbonic anhydrase and acetylcholinesterase in the context of epilepsy, Alzheimer's disease, or other neurological disorders, 5-methoxyquinoline-8-carbonitrile provides a differentiated entry point. The methoxyquinoline scaffold has demonstrated position-dependent CA and AChE inhibitory activity, with molecular docking confirming distinct binding modes across protein structures [3]. The 5-methoxy, 8-carbonitrile substitution pattern offers a unique interaction geometry that may favor selective CA isoform engagement while maintaining AChE activity—a profile not accessible with 6-methoxy or 8-methoxy regioisomers.

Fragment-Based Drug Discovery (FBDD) Library Design

With a molecular weight of 184.19 g/mol, a single rotatable bond, and balanced physicochemical properties (XLogP3 = 2.1, TPSA = 45.9 Ų), 5-methoxyquinoline-8-carbonitrile meets all criteria for a high-quality fragment library entry as defined by the Rule of Three [4]. The presence of two orthogonal synthetic handles (the 5-methoxy group for electrophilic substitution direction and the 8-carbonitrile for nucleophilic/cycloaddition chemistry) enables diverse fragment elaboration strategies. Its structural uniqueness among commercially available quinoline building blocks makes it a valuable addition to fragment screening collections targeting epigenetic, kinase, and protein-protein interaction targets.

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